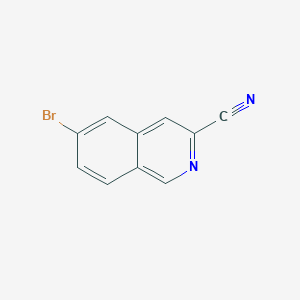
6-Bromoisoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a nitrile group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Buchwald–Hartwig amination, which involves the coupling of 6-bromoisoquinoline with a suitable nitrile source under palladium catalysis . The reaction conditions often include the use of Pd(dba)2 with BINAP and Cs2CO3 in THF, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of 6-Bromoisoquinoline-3-carbonitrile may involve large-scale optimization of the aforementioned synthetic routes. The process is scaled up to produce significant quantities while maintaining high purity and yield. Factors such as catalyst selection, reaction stoichiometry, and purification methods are optimized to ensure cost-effectiveness and minimal environmental impact .
化学反应分析
Types of Reactions: 6-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts like Pd(dba)2, along with ligands such as BINAP, are frequently employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
科学研究应用
6-Bromoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
6-Bromoisoquinoline: Lacks the nitrile group, making it less versatile in certain synthetic applications.
3-Cyanoisoquinoline:
Uniqueness: 6-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research fields .
生物活性
6-Bromoisoquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of C10H6BrN and a molecular weight of approximately 220.06 g/mol. The presence of the bromine atom and the cyano group significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its role as a selective androgen receptor modulator (SARM), which suggests potential applications in treating conditions related to androgen receptor modulation, such as muscle wasting and osteoporosis .
Interaction with Biological Targets
Research indicates that this compound can bind to specific sites on target proteins, altering their activity. This property positions it as a candidate for further pharmacological studies aimed at diseases where these targets play crucial roles.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific signaling pathways.
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of prostate cancer cell lines | Cell viability assays |
| Study B | Antibacterial activity against E. coli | Agar diffusion method |
| Study C | Modulation of androgen receptor activity | Reporter gene assays |
Case Studies
- Prostate Cancer Treatment : In a study published in Journal of Medicinal Chemistry, this compound was shown to significantly reduce the viability of prostate cancer cells in vitro, suggesting its potential as a therapeutic agent for prostate cancer treatment .
- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited strong antibacterial properties against Gram-negative bacteria, indicating its potential use in developing new antibiotics.
属性
分子式 |
C10H5BrN2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC 名称 |
6-bromoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
InChI 键 |
QBOMHKQTYGDRHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















